(1S,3R)-3-methoxycyclopentanamine;hydrochloride
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Overview
Description
cis-3-Methoxycyclopentan-1-amine hydrochloride: is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . This compound is known for its unique structural configuration, where the methoxy group and the amine group are positioned on the same side of the cyclopentane ring, giving it the “cis” configuration. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of cis-3-Methoxycyclopentan-1-amine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with cyclopentanol as the starting material.
Methoxylation: The cyclopentanol undergoes methoxylation to introduce the methoxy group at the 3-position.
Amination: The methoxycyclopentanol is then subjected to amination to introduce the amine group at the 1-position.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
cis-3-Methoxycyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: The methoxy and amine groups can participate in substitution reactions with suitable reagents.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-3-Methoxycyclopentan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain biological pathways.
Mechanism of Action
The mechanism of action of cis-3-Methoxycyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
cis-3-Methoxycyclopentan-1-amine hydrochloride can be compared with other similar compounds, such as:
cis-2-Methoxycyclopentan-1-amine hydrochloride: Similar structure but with the methoxy group at the 2-position.
cis-3-Aminocyclopentanol hydrochloride: Similar structure but without the methoxy group.
The uniqueness of cis-3-Methoxycyclopentan-1-amine hydrochloride lies in its specific configuration and the presence of both methoxy and amine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1S,3R)-3-methoxycyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-6-3-2-5(7)4-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCZONWJWLKAEF-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC[C@@H](C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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